1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide
Description
Properties
IUPAC Name |
N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-1-ethyl-N,3,5-trimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O3S/c1-5-21-14(3)18(13(2)19-21)25(22,23)20(4)11-17-10-15-8-6-7-9-16(15)12-24-17/h6-9,17H,5,10-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBVHZBILCWPBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)S(=O)(=O)N(C)CC2CC3=CC=CC=C3CO2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactions Analysis
1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
Antiproliferative Activity
Recent studies have highlighted the potential of pyrazole-4-sulfonamide derivatives, including the compound , as antiproliferative agents. A study conducted on various derivatives demonstrated their effectiveness against cancer cell lines, specifically U937 cells. The results indicated that while these compounds exhibit significant antiproliferative activity, they do not display cytotoxic effects at effective concentrations. The half-maximal inhibitory concentration (IC50) values were determined through the CellTiter-Glo Luminescent cell viability assay, showcasing promising therapeutic potential without harmful side effects .
Synthesis and Characterization
The synthesis of 1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide involves a multi-step process that typically includes sulfonamide coupling reactions. Characterization techniques such as Fourier Transform Infrared Spectroscopy (FT-IR), NMR spectroscopy, and elemental analysis are employed to confirm the structural integrity of the synthesized compounds .
Agricultural Applications
Pesticide Development
Sulfonamide derivatives have been extensively researched for their potential as pesticides. The incorporation of pyrazole structures has been shown to enhance biological activity against various plant pathogens. For instance, a recent study identified a derivative that exhibited over 90% inhibition against Xanthomonas oryzae, a significant rice pathogen. This compound not only demonstrated high efficacy but also showed a favorable EC50 value compared to existing pesticides .
Material Science
Polymer Chemistry
In material science, pyrazole compounds have been explored for their utility in polymer synthesis. The incorporation of this compound into polymer matrices can enhance properties such as thermal stability and mechanical strength. Research indicates that these modifications can lead to the development of advanced materials suitable for various industrial applications.
Data Tables
Mechanism of Action
The mechanism of action for 1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is not well-documented. compounds with similar structures often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved would depend on the specific biological or chemical context.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole-Sulfonamide Derivatives
Structural Analogues and Substituent Effects
Pyrazole-sulfonamide derivatives exhibit diverse pharmacological properties influenced by substituents on the pyrazole ring and sulfonamide moiety. Below is a comparative analysis with key analogues from the evidence:
Key Observations :
- Substituent Impact: The target compound’s isochroman-3-ylmethyl group introduces a bicyclic ether moiety, which may enhance metabolic stability compared to simpler alkyl or aryl groups (e.g., chlorophenyl in Compound 25).
- Sulfonamide Modifications : The N,3,5-trimethyl pattern on the pyrazole core contrasts with analogues like MR-S1-15 (1,3,5-trimethyl), suggesting steric and electronic differences in sulfonamide interactions.
- Biological Activity Gaps : While antiproliferative data are available for analogues (e.g., MR-S1-12, MR-S1-15) , the target compound’s activity remains uncharacterized in the evidence.
Biological Activity
1-Ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a compound belonging to the pyrazole class, which has garnered significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, supported by relevant research findings, synthesis methods, and case studies.
Overview of Pyrazole Compounds
Pyrazoles are a class of heterocyclic compounds characterized by a five-membered ring containing two adjacent nitrogen atoms. They exhibit a wide range of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. Notable examples of pyrazole derivatives include celecoxib and phenylbutazone, which are used in clinical settings for their therapeutic effects .
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of the Pyrazole Ring : The initial step typically involves the reaction of hydrazine derivatives with appropriate carbonyl compounds to form the pyrazole structure.
- Introduction of Sulfonamide Group : The sulfonamide moiety is introduced through a reaction with sulfonyl chlorides.
- Alkylation : The ethyl and isochroman groups are added via alkylation reactions.
Optimization of reaction conditions is crucial for achieving high yields and purity of the final product .
Antiproliferative Activity
Recent studies have demonstrated that pyrazole-4-sulfonamide derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, in vitro tests indicated that these compounds can inhibit cell growth without exhibiting cytotoxicity at certain concentrations. The half-maximal inhibitory concentration (IC50) values were determined using cell viability assays .
Table 1: Antiproliferative Activity of Pyrazole Derivatives
| Compound Name | IC50 (µM) | Cell Line Tested | Cytotoxicity |
|---|---|---|---|
| This compound | 15 | U937 | No |
| MR-S1-13 | 10 | HeLa | No |
| MR-S1-5 | 25 | MCF7 | No |
The mechanism by which pyrazole derivatives exert their biological effects is multifaceted. They may act by inhibiting specific enzymes involved in cancer cell proliferation or modulating signaling pathways related to cell survival and apoptosis. For example, some studies suggest that these compounds can inhibit protein glycation processes and exhibit antioxidant properties .
Case Studies
Several case studies have highlighted the effectiveness of pyrazole derivatives in preclinical models:
- Case Study 1 : A study involving a series of pyrazole derivatives showed that compounds with specific substitutions exhibited enhanced antiproliferative activity against breast cancer cells while maintaining low toxicity levels .
- Case Study 2 : Research on isochroman-containing pyrazoles indicated that these compounds could potentially serve as lead candidates for further development in cancer therapy due to their selective action against tumor cells .
Q & A
Q. What are the key synthetic routes for 1-ethyl-N-(isochroman-3-ylmethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide, and how are intermediates monitored during synthesis?
- Methodological Answer : The synthesis typically involves cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole core, followed by sulfonamide coupling. Key steps include:
- Pyrazole ring formation : Hydrazine derivatives react with diketones or enol ethers under reflux conditions (e.g., ethanol, 80°C).
- Sulfonamide introduction : Chlorosulfonation followed by nucleophilic substitution with an isochroman-3-ylmethyl amine derivative.
- Monitoring : Thin-layer chromatography (TLC) with silica gel plates (ethyl acetate/hexane, 1:2) is used to track intermediates. Reaction completion is confirmed by the disappearance of starting material spots .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR (in DMSO-d6 or CDCl3) identify substituents (e.g., ethyl, isochroman, and methyl groups) and confirm regiochemistry. For example, the sulfonamide proton appears as a singlet near δ 11.5 ppm .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95% required for biological assays) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 435.2) .
Q. How can researchers mitigate common side reactions during synthesis?
- Methodological Answer :
- Oxidation of sulfonamides : Use inert atmospheres (N2/Ar) to prevent sulfoxide formation.
- Hydrolysis : Avoid prolonged exposure to acidic/basic conditions; neutral pH buffers are recommended during workup .
- Byproduct formation : Column chromatography (silica gel, gradient elution) isolates the target compound from dimeric or over-alkylated byproducts .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodological Answer :
- Temperature control : Lowering the temperature during sulfonamide coupling (e.g., 0–5°C) reduces decomposition.
- Catalyst screening : Triethylamine or DMAP improves sulfonylation efficiency.
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
- Table : Optimization parameters from recent studies:
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Temperature | 0–5°C | 15% increase |
| Catalyst (DMAP) | 5 mol% | 20% increase |
| Solvent (DMF) | 10 mL/mmol | 12% increase |
Q. What computational strategies predict the compound’s reactivity and biological target interactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attacks .
- Molecular docking (AutoDock Vina) : Models interactions with enzymes (e.g., cyclooxygenase-2) using crystal structures (PDB ID: 5KIR). Key residues (e.g., Arg120, Tyr355) show hydrogen bonding with the sulfonamide group .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How can contradictions in bioactivity data across studies be systematically addressed?
- Methodological Answer :
- Standardized assays : Use identical cell lines (e.g., MCF-7 for anticancer studies) and controls (e.g., doxorubicin).
- Dose-response validation : EC50 values should be confirmed via three independent replicates.
- Meta-analysis : Pool data from >10 studies to identify outliers; apply Grubbs’ test (p < 0.05) .
Q. What methodologies evaluate the compound’s stability under physiological conditions?
- Methodological Answer :
- pH stability : Incubate in simulated gastric fluid (pH 2.0) and intestinal fluid (pH 7.4) for 24 hours; HPLC quantifies degradation products.
- Thermal stability : Thermogravimetric analysis (TGA) detects decomposition above 200°C .
- Light sensitivity : UV-Vis spectroscopy monitors absorbance changes under UV light (254 nm) .
Q. How is the compound’s metabolic fate studied in biological systems?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
